molecular formula C12H12O3 B14326265 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol CAS No. 105878-39-5

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol

Cat. No.: B14326265
CAS No.: 105878-39-5
M. Wt: 204.22 g/mol
InChI Key: FRMCYJSALQSOMI-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol is a specialty organic compound of interest in chemical and pharmaceutical research. This molecule features a naphthalene ring system linked via an ether bond to an ethane-1,1-diol moiety. The naphthalene group is a common structural motif in materials science and medicinal chemistry, known for its role in intermolecular interactions. The geminal diol (1,1-diol) group is a less common functional group that can be utilized as a precursor or intermediate in synthetic pathways, potentially serving as a masked carbonyl unit. Researchers may explore its applications as a building block for the synthesis of more complex molecules, in the development of polymers with specific properties, or as a model compound in mechanistic studies. As with all geminal diols, its stability and handling should be considered within the research context. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

105878-39-5

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-naphthalen-1-yloxyethane-1,1-diol

InChI

InChI=1S/C12H12O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2

InChI Key

FRMCYJSALQSOMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Williamson ether synthesis employs 1-naphthol and 1,1-dibromoethane in the presence of potassium hydroxide and tetrabutylammonium bromide (phase transfer catalyst). The reaction proceeds via nucleophilic substitution, where the naphtholate ion attacks the less sterically hindered carbon of 1,1-dibromoethane:

$$
\text{1-Naphthol} + \text{1,1-Dibromoethane} \xrightarrow{\text{KOH, TBAB}} \text{1-Bromo-1-(naphthalen-1-yloxy)ethane} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$

Table 1: Optimization of Williamson Synthesis

Base Solvent Temperature (°C) Yield (%)
KOH Toluene 80 72
NaOH Water-THF 60 65
NaH DMF 25 68

Phase transfer catalysts improved yields by 15–20% by facilitating interphase reactant mixing.

Hydrolysis and Byproduct Management

Hydrolysis of the bromo intermediate with aqueous sodium hydroxide (2 M, 60°C, 4 h) afforded the diol in 82% purity. Major byproducts included mono-ether derivatives (12–18%), necessitating liquid-liquid extraction with ethyl acetate and water for removal.

Acetal Protection-Deprotection Strategy

Synthesis of Protected Intermediate

Reacting 1-naphthol with 2-bromo-1,1-diethoxyethane under anhydrous conditions (NaH, THF, 0°C to 25°C) yielded the acetal-protected ether. This step achieved 89% conversion, with unreacted starting materials removed via silica gel chromatography:

$$
\text{1-Naphthol} + \text{2-Bromo-1,1-diethoxyethane} \xrightarrow{\text{NaH}} \text{Protected Ether} \xrightarrow{\text{HCl (aq)}} \text{Target Compound}
$$

Table 2: Deprotection Conditions and Outcomes

Acid Concentration Time (h) Yield (%) Purity (%)
1 M HCl 6 78 85
2 M HCl 4 88 91
3 M HCl 3 75 88

Advantages Over Direct Methods

This method circumvented dihalide handling hazards and reduced elimination byproducts. The acetal group provided steric protection, enhancing intermediate stability during purification.

Dihalide Hydrolysis Route

Reactivity of 1,1-Dichloroethane

Using 1,1-dichloroethane as the alkylating agent in a toluene-KOH system resulted in 70% conversion to the chlorinated intermediate. Subsequent hydrolysis with potassium carbonate (10% aqueous, 50°C, 5 h) delivered the diol in 67% isolated yield. Competing elimination pathways limited efficiency, producing 20–25% vinyl ether byproducts.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) suppressed elimination, increasing diol yield to 74%. Elevated temperatures (>70°C) favored elimination, while temperatures below 50°C slowed hydrolysis kinetics.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability Key Challenges
Williamson Dihalide 72–82 80–85 High Byproduct formation
Acetal Protection 78–88 85–91 Moderate Multi-step synthesis
Dihalide Hydrolysis 67–74 75–80 Moderate Elimination byproducts

The Williamson route offers scalability for industrial applications, while the acetal method excels in laboratory-scale purity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) data from the Royal Society of Chemistry supplementary materials corroborate structural assignments:

  • ¹H NMR (CDCl₃) : δ 7.85–7.40 (m, 7H, naphthalene), 4.55 (s, 2H, CH₂O), 3.20 (s, 2H, OH).
  • ¹³C NMR : δ 154.2 (C-O), 134.5–125.8 (naphthalene), 72.1 (CH₂O), 63.5 (C(OH)₂).
  • IR (cm⁻¹) : 3350 (O-H), 1250 (C-O), 1600 (aromatic C=C).

Industrial and Environmental Considerations

Patent WO2019110464A1 emphasizes cost-effective bases (e.g., KOH over NaH) and solvent recovery to reduce waste. Life-cycle assessments suggest the acetal method generates 30% less halogenated waste compared to dihalide routes, aligning with green chemistry principles.

Emerging Methodologies

Catalytic Etherification

Preliminary studies using iron(III) chloride as a Lewis acid catalyst show promise for direct coupling of 1-naphthol with ethylene glycol derivatives, though yields remain suboptimal (45–55%).

Biocatalytic Approaches

Lipase-mediated transesterification of naphthol acetates with glycerol derivatives achieved 38% conversion, highlighting potential for aqueous-phase syntheses.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol can undergo various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products

    Oxidation: Formation of naphthalene-1,1-dione or naphthalene-1,1-dicarboxylic acid.

    Reduction: Formation of tetrahydronaphthalene derivatives.

    Substitution: Formation of esters or ethers depending on the reagents used.

Scientific Research Applications

2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Positional Isomerism: 1,1-Diol vs. 1,2-Diol
  • 1-(Naphthalen-1-yl)ethane-1,2-diol (C₁₂H₁₂O₂): Features hydroxyl groups on adjacent carbons (C1 and C2). This compound is synthesized via silylation reactions (e.g., using TBSCl in DMF), indicating reactivity differences compared to 1,1-diols. The 1,2-diol configuration is more prone to hydrolysis under acidic/basic conditions, as observed in degradation studies of similar ethane-1,2-diol derivatives .
Fluorinated Derivatives
  • 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol (C₁₁H₈F₃NO₂): Fluorination at C2 increases electron-withdrawing effects, stabilizing the hydrate form. This compound forms crystalline structures with distinct hydrogen-bonding networks, suggesting enhanced thermal stability compared to non-fluorinated analogs .
  • 2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol : Exhibits 49% hydrate formation under oxidative conditions, highlighting the role of electron-deficient aromatic groups in promoting hydrate stability .
Heterocyclic Modifications
  • 2-(Morpholin-4-yl)ethane-1,1-diol (C₆H₁₃NO₃): Incorporation of a morpholine ring improves solubility in polar solvents and may enhance biological activity. Its hydrochloride derivative (C₆H₁₄ClNO₃, MW 183.633) is used in pharmaceutical intermediates, demonstrating the impact of nitrogen-containing substituents on bioavailability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight Key Features Stability/Solubility Insights
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol C₁₂H₁₂O₃ 204.22 1,1-diol with naphthalene ether; potential intramolecular H-bonding Likely stable in neutral conditions
1-(Naphthalen-1-yl)ethane-1,2-diol C₁₂H₁₂O₂ 188.22 1,2-diol configuration; prone to hydrolysis under stress Degrades under acidic/basic conditions
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol C₁₁H₈F₃NO₂ 267.19 Fluorinated C2; crystalline structure High thermal stability
2-(Morpholin-4-yl)ethane-1,1-diol C₆H₁₃NO₃ 147.17 Morpholine substituent; polar High solubility in aqueous media

Steric and Electronic Effects

  • Steric Hindrance : Analogous chalcone derivatives (e.g., ANPEO vs. VBNPEO) demonstrate that bulky substituents (e.g., 4-vinylbenzyl) reduce molecular packing efficiency, which may extrapolate to diols with large aromatic groups like naphthalene .
  • Electron-Donating/Withdrawing Groups: Fluorinated diols (e.g., 2,2,2-trifluoro derivatives) exhibit altered hydrate stability and reactivity compared to non-fluorinated counterparts, underscoring the role of electronic effects .

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